molecular formula C22H22N2O4S B3579812 N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide CAS No. 6067-66-9

N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide

Cat. No.: B3579812
CAS No.: 6067-66-9
M. Wt: 410.5 g/mol
InChI Key: SRGNXIFBHILRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, a 4-ethoxyphenyl group, and a phenyl group attached to a glycinamide backbone. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide typically involves multiple steps. One common method starts with the reaction of benzenesulfonyl chloride with glycine to form N-(benzenesulfonyl)glycine. This intermediate is then reacted with 4-ethoxyaniline and aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N2-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial properties and its interactions with biological systems.

    Medicine: Investigated for its potential use as an antimicrobial agent and its effects on various biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(Benzenesulfonyl)glycine: A simpler sulfonamide with similar antimicrobial properties.

    N-(4-Ethoxyphenyl)glycinamide: Shares the 4-ethoxyphenyl group but lacks the benzenesulfonyl group.

    N-Phenylglycinamide: Contains the phenyl group but lacks the sulfonamide functionality.

Uniqueness

N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its antimicrobial activity, while the 4-ethoxyphenyl and phenyl groups contribute to its overall stability and reactivity.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-2-28-20-15-13-19(14-16-20)24(29(26,27)21-11-7-4-8-12-21)17-22(25)23-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGNXIFBHILRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360769
Record name N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6067-66-9
Record name N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.